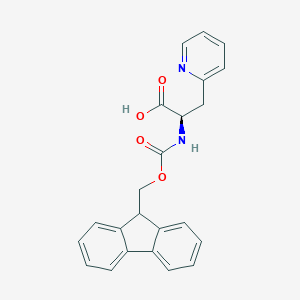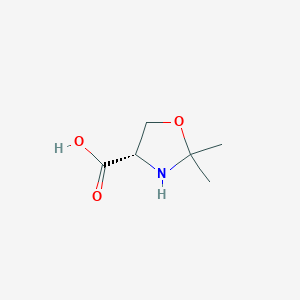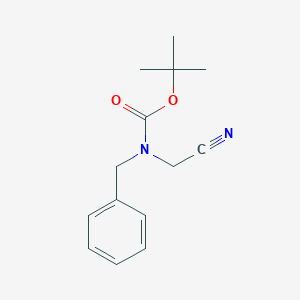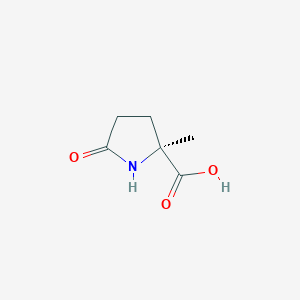
5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis and structural characterization of isostructural compounds with related fluorophenyl and pyrazolyl components have been demonstrated, showing high yields and the suitability for structure determination by single-crystal diffraction (Kariuki et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including fluorophenyl groups, has been extensively studied. Single crystal X-ray diffraction techniques have been employed to determine the planarity and the orientation of fluorophenyl groups relative to the pyrazole core. For instance, the molecular structure and vibrational frequencies of a closely related compound were analyzed, highlighting the planar nature of the molecule and the perpendicular orientation of the fluorophenyl groups (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of "5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol" and its derivatives can be attributed to the functional groups present in the molecule. For example, the presence of fluorine atoms significantly influences the molecule's reactivity towards nucleophilic and electrophilic attacks, as indicated by molecular electrostatic potential map analyses (Mary et al., 2015).
Physical Properties Analysis
The physical properties, including crystalline structure and stability, are crucial for understanding the behavior of this compound under various conditions. The crystal packing, hydrogen bonding interactions, and non-covalent interactions play a significant role in the stability of the compound's crystalline form (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical agents, are determined by the compound's molecular structure. The presence of electron-withdrawing fluorine atoms affects the electron density distribution within the molecule, influencing its chemical properties and reactivity (Mary et al., 2015).
Safety And Hazards
Future Directions
The future directions for “5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol” are not clear. However, the synthesis methods for related compounds are being developed and patented731.
Please note that the information provided is based on the closest related compounds I could find, and may not fully apply to “5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol”. For more accurate information, further research is needed.
properties
IUPAC Name |
5-(2-fluorophenyl)-2-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13-10(14)6-9(12-13)7-4-2-3-5-8(7)11/h2-6,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYBKGDDEXLCRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)-2-methyl-2H-pyrazol-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)



![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)


![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)




